3-Chloro-5-piperidinophenylboronic acid, pinacol ester
Description
Properties
IUPAC Name |
1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BClNO2/c1-16(2)17(3,4)22-18(21-16)13-10-14(19)12-15(11-13)20-8-6-5-7-9-20/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJSBMJOWHZUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701136403 | |
| Record name | Piperidine, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-12-0 | |
| Record name | Piperidine, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701136403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-piperidinophenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-5-piperidinophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-piperidinophenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the pinacol ester can be hydrolyzed to yield the free boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and an organic solvent (e.g., toluene or DMF).
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used for hydrolysis.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Hydrolysis: The major product is 3-chloro-5-piperidinophenylboronic acid.
Scientific Research Applications
3-Chloro-5-piperidinophenylboronic acid, pinacol ester has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Utilized in the development of boron-containing drugs and drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the synthesis of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-piperidinophenylboronic acid, pinacol ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide to form a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups (Cl, CF₃): Chlorine and trifluoromethyl groups reduce electron density on the aryl ring, accelerating Suzuki coupling rates by increasing electrophilicity . For example, 3-Chloro-5-(trifluoromethyl)phenylboronic acid pinacol ester is highly reactive in palladium-catalyzed reactions .
- Electron-Donating Groups (OCH₃, NH₂): Methoxy and amino groups decrease reactivity in cross-couplings but improve solubility and bioavailability. The 3-aminopyridine derivative is stable under Lewis acid conditions, enabling sequential reactions .
- Steric Effects: Bulky substituents (e.g., cyclopropylmethoxy) hinder coupling efficiency but improve target selectivity in biological systems .
Solubility and Stability
Pinacol esters universally exhibit better solubility in organic solvents than free boronic acids. For instance, phenylboronic acid pinacol ester has high solubility in chloroform (up to 0.5 g/mL) . Chloro-substituted derivatives like 3-Chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester show moderate solubility in dipropyl ether and acetone due to balanced polarity .
Biological Activity
3-Chloro-5-piperidinophenylboronic acid, pinacol ester (CAS No. 2096334-12-0) is a boronic acid derivative that has gained attention for its potential biological activities. This compound is part of a larger class of boronic acids known for their utility in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.
Chemical Structure
The molecular formula of 3-Chloro-5-piperidinophenylboronic acid, pinacol ester is C13H18BClO2. Its structure includes a piperidine ring and a chlorinated phenyl group, which are crucial for its biological interactions.
Antimicrobial Properties
Recent studies have shown that 3-Chloro-5-piperidinophenylboronic acid, pinacol ester exhibits significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death. This property positions the compound as a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines.
Case Study: Inhibition of Cytokine Production
A study conducted on macrophage cell lines demonstrated that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of 3-Chloro-5-piperidinophenylboronic acid, pinacol ester has revealed that modifications to its structure can significantly impact its biological activity.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Methyl Group | Enhances antimicrobial potency |
| Hydroxyl Group | Increases anti-inflammatory effects |
| Halogen Substituents | Varying effects on both activities |
These insights are crucial for guiding further modifications aimed at enhancing the therapeutic efficacy of the compound.
Toxicity and Safety Profile
While the biological activities of this compound are promising, assessments of its toxicity are crucial for potential therapeutic applications. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity towards mammalian cells. However, comprehensive toxicological evaluations are necessary to establish a safety profile before clinical application.
Q & A
What synthetic methodologies are recommended for preparing 3-chloro-5-piperidinophenylboronic acid, pinacol ester?
Answer:
The synthesis typically involves multi-step reactions, including Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination. For example, palladium-catalyzed coupling of halogenated aryl precursors with pinacol boronic ester intermediates is common. Key steps include:
- Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amines during coupling (e.g., Boc-piperidine intermediates) .
- Catalytic Systems: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like XPhos in tetrahydrofuran (THF) or dioxane at 75–110°C under inert atmosphere .
- Purification: Column chromatography or recrystallization to achieve >97% purity, verified by GC or HPLC .
Table 1: Representative Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | Pd(OAc)₂, XPhos, K₃PO₄, THF/H₂O, 75°C | 94% | |
| Deprotection | HCl (aq.), 55°C | 85% | |
| Purification | Silica gel chromatography (hexane/EtOAc) | >97% |
How should researchers assess the purity and structural integrity of this compound?
Answer:
Purity is typically evaluated via:
- Chromatography: GC (for volatile derivatives) or HPLC (for polar/non-volatile compounds) with >97% thresholds .
- Spectroscopy: ¹H/¹³C NMR to confirm boronic ester formation (e.g., pinacol methyl protons at δ 1.0–1.3 ppm) and absence of residual solvents .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H⁺]⁺ or [M+Na⁺]⁺) .
Note: Discrepancies between GC and HPLC results may arise from non-volatile impurities (e.g., inorganic salts), necessitating complementary techniques .
What storage conditions ensure stability of this boronic ester?
Answer:
- Temperature: Store at 0–6°C in airtight containers to prevent hydrolysis .
- Moisture Control: Use desiccants (e.g., silica gel) and inert atmosphere (N₂/Ar) .
- Light Sensitivity: Amber vials to avoid photodegradation of the boronic ester moiety .
How can steric hindrance in Suzuki-Miyaura coupling be mitigated for bulky derivatives?
Answer:
- Ligand Optimization: Bulky ligands like XPhos or SPhos enhance catalytic activity for sterically hindered substrates .
- Solvent Effects: High-boiling solvents (e.g., toluene) improve reaction efficiency at elevated temperatures (100–120°C) .
- Microwave-Assisted Synthesis: Reduces reaction time and improves yields for challenging couplings .
What analytical strategies resolve contradictions in spectral data (e.g., NMR vs. MS)?
Answer:
- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks and HRMS for molecular formula confirmation .
- Impurity Profiling: LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed derivatives) .
- Crystallography: Single-crystal X-ray diffraction for unambiguous structural determination if synthetic yields permit .
How do solvent choices impact catalytic efficiency in cross-coupling reactions?
Answer:
- Polar Aprotic Solvents (THF, DMF): Favor oxidative addition of Pd(0) to aryl halides but may destabilize boronic esters .
- Water-Tolerant Systems: Mixed solvents (e.g., dioxane/H₂O) stabilize boronic acids while enabling base-mediated transmetallation .
- Green Solvents: Ethanol or cyclopentyl methyl ether (CPME) reduce environmental impact without compromising yields .
What are the applications of this compound in medicinal chemistry?
Answer:
- Protease Inhibitors: The piperidine moiety and boronic ester group enable covalent binding to serine hydrolases .
- PET Imaging: ¹⁸F-labeled analogs (via isotopic exchange) for in vivo tracking of enzyme activity .
- Bioconjugation: Reversible binding to diols in glycoproteins or RNA for targeted drug delivery .
How can researchers optimize reaction scalability without compromising yield?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
